N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidine derivative featuring a sulfanyl acetamide bridge. The core structure consists of a fused thiophene-pyrimidinone ring system substituted with a propyl group at position 3 and a sulfanyl group at position 2. The acetamide moiety is linked to a 3-fluoro-4-methylphenyl group, which introduces steric and electronic effects critical for molecular interactions.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S2/c1-3-7-22-17(24)16-14(6-8-25-16)21-18(22)26-10-15(23)20-12-5-4-11(2)13(19)9-12/h4-6,8-9H,3,7,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCOPAXJXAXQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a novel compound that has been investigated for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, including its mechanism of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thienopyrimidines and features a thieno[3,2-d]pyrimidine core. Its unique structure includes:
- Fluoro and methyl groups : Enhances biological activity.
- Sulfanyl group : Contributes to its reactivity and interaction with biological targets.
Preliminary studies suggest that this compound may exert its effects through several mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the S phase in various cancer cell lines.
- Induction of Apoptosis : It promotes apoptosis through mitochondrial pathways by altering the balance of pro-apoptotic and anti-apoptotic proteins.
- Inhibition of Specific Enzymes : The compound may act as an inhibitor of farnesyltransferase, a key enzyme involved in cancer cell proliferation.
Efficacy Against Cancer Cell Lines
The compound has been tested against several cancer cell lines, demonstrating significant inhibitory effects. Below is a summary table of its anti-tumor activity compared to a standard reference drug (Sunitinib):
| Cell Line | Inhibition Rate (30 μM) | IC50 (μM) |
|---|---|---|
| A549 | 100% | 8.99 |
| HepG2 | 99.98% | 6.92 |
| DU145 | 99.93% | 7.89 |
| MCF7 | 100% | 8.26 |
This data indicates that this compound exhibits potent anti-tumor activity across multiple cancer types, outperforming Sunitinib in some instances .
Case Studies
- Study on HepG2 Cells : Research indicated that treatment with the compound led to significant apoptosis in HepG2 cells via mitochondrial dysfunction and activation of caspase pathways . This study emphasizes the potential for developing this compound as a therapeutic agent in liver cancer.
- Cell Line Comparison : In comparative studies with other thienopyrimidine derivatives, this compound showed enhanced binding affinity to farnesyltransferase, suggesting a targeted approach in cancer therapy .
Comparison with Similar Compounds
Key Observations :
- Acetamide Tail : The 3-fluoro-4-methylphenyl group balances steric bulk and electron-withdrawing effects, contrasting with the pyrazole in or the polar trifluoromethoxy group in .
Sulfanyl Acetamide Derivatives with Heterocyclic Cores
Compounds with sulfanyl acetamide linkages but divergent heterocycles provide insights into scaffold-dependent bioactivity:
Key Observations :
- Heterocycle Impact: Thienopyrimidine-based compounds (e.g., target) may exhibit distinct binding modes compared to triazoles or oxadiazoles due to ring rigidity and electronic properties.
- Bioactivity Trends : Triazole and oxadiazole derivatives show antimicrobial or enzyme inhibitory activities, suggesting the target compound could be explored for similar applications .
Q & A
Q. What are the key steps in synthesizing N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?
Methodological Answer:
- Core Synthesis: The thieno[3,2-d]pyrimidin-4-one scaffold can be synthesized via cyclization of substituted thioureas with β-ketoesters under acidic conditions. For example, Liu et al. (2019) achieved similar structures using NMP as a solvent at 120°C for 16 hours, yielding 31% after column chromatography .
- Sulfanyl Acetamide Coupling: React the thienopyrimidinone core with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in DMF at 80°C. Purify via recrystallization or silica gel chromatography.
- Critical Parameters: Monitor reaction progress using TLC (CH₂Cl₂/MeOH, 50:1) and confirm purity via HPLC (>95%) .
Q. Which spectroscopic techniques are essential for structural validation?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, propyl CH₃ at δ 0.9–1.1 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₀FN₃O₂S₂: calculated 430.09, observed 430.08) .
- Elemental Analysis: Ensure C, H, N, S percentages align with theoretical values (e.g., %C deviation < 0.3%) .
Q. How can researchers assess compound purity for biological assays?
Methodological Answer:
- HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Target ≥95% purity with a retention time consistent with standards .
- Melting Point: Compare experimental values (e.g., 85–87°C for analogs) with literature to detect impurities .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
Methodological Answer:
- Data Collection: Use a Bruker SMART APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect high-resolution data. Optimize crystal growth via slow evaporation in CH₂Cl₂ .
- Refinement: Employ SHELXL for structure solution. For example, a monoclinic P21/c space group with unit cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76° was reported for a related acetamide .
- Hydrogen Bonding Analysis: Identify key interactions (e.g., N–H⋯O dimers with R₂²(10) motifs) to explain stability .
Q. Table 1: Crystallographic Data Comparison
| Parameter | This Compound (Analog) | N-(3-Chlorophenyl) Analog |
|---|---|---|
| Space Group | P21/c | P21/c |
| a (Å) | 18.220 | 18.220 |
| b (Å) | 8.118 | 8.118 |
| c (Å) | 19.628 | 19.628 |
| β (°) | 108.76 | 108.76 |
| R Factor | 0.050 | 0.050 |
Q. How to address contradictory bioactivity data in SAR studies?
Methodological Answer:
- Control Experiments: Verify assay conditions (e.g., pH, solvent DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinase domains). Compare with experimental IC₅₀ values .
- Metabolic Stability: Assess microsomal half-life (e.g., human liver microsomes, NADPH regeneration system) to rule out rapid degradation .
Q. What strategies optimize reaction yields for the thienopyrimidinone core?
Methodological Answer:
- Solvent Screening: Replace NMP with DMAc or DMF to improve solubility of hydrophobic intermediates .
- Catalysis: Use Pd(OAc)₂/Xantphos for Ullmann-type coupling of aryl halides, increasing yields from 30% to 55% .
- Microwave Assistance: Reduce reaction time from 16 hours to 2 hours (80°C, 300 W) while maintaining yield .
Data Contradiction Analysis
Q. How to interpret conflicting NMR and crystallography data?
Case Study: If ¹H NMR suggests free rotation of the propyl group, but X-ray data shows a fixed conformation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
